molecular formula C25H27N3O5S B018993 Bifeprunox mesylate CAS No. 350992-13-1

Bifeprunox mesylate

Numéro de catalogue B018993
Numéro CAS: 350992-13-1
Poids moléculaire: 481.6 g/mol
Clé InChI: ONWKHSGOYGLGPO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bifeprunox mesylate is an atypical antipsychotic agent . It combines minimal D2 receptor agonism with serotonin receptor agonism . It was under development for the treatment of schizophrenia, psychosis, and Parkinson’s disease .


Molecular Structure Analysis

Bifeprunox mesylate has a chemical formula of C24H23N3O2 . Its molecular weight is 385.467 g/mol . The structure of Bifeprunox mesylate includes a benzoxazolone core, a piperazine ring, and a biphenyl group .

Applications De Recherche Scientifique

Summary of the Application

Bifeprunox mesylate is an atypical antipsychotic that combines minimal D2 receptor agonism with serotonin receptor agonism . It was under development for the treatment of schizophrenia .

Methods of Application or Experimental Procedures

In a 6-week, double-blind, placebo-controlled study, 589 patients with an acute exacerbation of schizophrenia were randomly assigned to once-daily treatment with bifeprunox 5, 10, or 20 mg, placebo, or risperidone 6 mg . Efficacy was assessed by changes in symptom rating scales [Positive and Negative Syndrome Scale (PANSS) total and subscale scores; PANSS-derived BPRS scores; Clinical Global Impression—Severity (CGI—S) and Clinical Global Impression—Improvement (CGI—I) scores] .

Results or Outcomes Obtained

Compared with placebo, bifeprunox 20 mg produced a statistically significantly greater reduction from baseline to last assessment in the primary efficacy variable (PANSS total score; effect size = −0.339), as well as most secondary efficacy measures . No statistically significant differences in efficacy were seen with lower doses of bifeprunox . The most common treatment-emergent adverse events (TEAEs) noted with bifeprunox were gastrointestinal . Compared to placebo, treatment with bifeprunox led to small but statistically significant decreases in weight and prolactin levels . Extrapyramidal symptoms (EPS) were comparable between bifeprunox and placebo .

2. Psychiatry - Treatment of Psychosis

Summary of the Application

Bifeprunox mesylate, an atypical antipsychotic, was being evaluated for the treatment of psychosis . It combines minimal D2 receptor agonism with serotonin receptor agonism .

Results or Outcomes Obtained

3. Neurology - Treatment of Parkinson’s Disease

Summary of the Application

Bifeprunox mesylate was being evaluated for the treatment of Parkinson’s disease . It combines minimal D2 receptor agonism with serotonin receptor agonism .

Methods of Application or Experimental Procedures

4. Psychiatry - Treatment of Psychosis

Summary of the Application

Bifeprunox mesylate, an atypical antipsychotic, was being evaluated for the treatment of psychosis . It combines minimal D2 receptor agonism with serotonin receptor agonism .

Results or Outcomes Obtained

5. Neurology - Treatment of Parkinson’s Disease

Summary of the Application

Bifeprunox mesylate was being evaluated for the treatment of Parkinson’s disease . It combines minimal D2 receptor agonism with serotonin receptor agonism .

Safety And Hazards

The safety data sheet for Bifeprunox mesylate suggests that it may cause skin irritation . In case of accidental ingestion or contact, immediate medical attention is advised .

Relevant Papers

  • "Efficacy and safety of bifeprunox in patients with an acute exacerbation of schizophrenia: results from a randomized, double-blind, placebo-controlled, multicenter, dose-finding study" .
  • "Bifeprunox: a Novel Antipsychotic Agent with Partial Agonist Properties at Dopamine D2 and Serotonin 5-HT1A Receptors" .

Propriétés

IUPAC Name

methanesulfonic acid;7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2.CH4O3S/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19;1-5(2,3)4/h1-11,16H,12-15,17H2,(H,25,28);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWKHSGOYGLGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956533
Record name Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bifeprunox mesylate

CAS RN

350992-13-1
Record name Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIFEPRUNOX MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F018D8L02
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bifeprunox mesylate
Reactant of Route 2
Reactant of Route 2
Bifeprunox mesylate
Reactant of Route 3
Reactant of Route 3
Bifeprunox mesylate
Reactant of Route 4
Reactant of Route 4
Bifeprunox mesylate
Reactant of Route 5
Reactant of Route 5
Bifeprunox mesylate
Reactant of Route 6
Reactant of Route 6
Bifeprunox mesylate

Citations

For This Compound
22
Citations
P Seeman - Synapse, 2008 - Wiley Online Library
Because long‐term antipsychotics elicit behavioral dopamine supersensitivity, the present study examined whether 7–9 days administration of partial dopamine D2 agonists with …
Number of citations: 30 onlinelibrary.wiley.com
G Laus, S Nerdinger, V Kahlenberg… - …, 2014 - researchgate.net
… The investigational drug bifeprunox mesylate is a partial dopamine agonist with a unique receptor-binding profile and potential antipsychotic properties.Patented processes involve multi…
Number of citations: 3 www.researchgate.net
MLG Wadenberg - 2007 - Future Medicine
Most second-generation, atypical, dopamine (DA) D2/5-HT 2 blocking antipsychotics still induce extrapyramidal side effects (EPS) in higher doses. Weight gain and metabolic …
Number of citations: 26 www.futuremedicine.com
MS Kleven, C Barret-Grévoz, LB Slot… - …, 2005 - Elsevier
Compounds possessing 5-HT 1A agonist properties attenuate catalepsy induced by D 2 receptor blockade. Here we examined the role of 5-HT 1A receptor agonism in the reduced …
Number of citations: 102 www.sciencedirect.com
L Bardin, MS Kleven, C Barret-Grévoz… - …, 2006 - nature.com
A new generation of proven or potential antipsychotics, including aripiprazole, bifeprunox, SSR181507 and SLV313, exhibit agonist actions at serotonin 5-HT 1A receptors, but little …
Number of citations: 131 www.nature.com
S Natesan, GE Reckless, KBL Barlow… - International Journal …, 2011 - academic.oup.com
… OPC-4392, bifeprunox mesylate and aripiprazole (Toronto Research Chemicals, Canada) were dissolved in 30% v/v dimethylformamide in saline acidified with glacial acetic acid (1% v/…
Number of citations: 40 academic.oup.com
AL Auclair, MS Kleven, C Barret-Grévoz… - Behavioural brain …, 2009 - Elsevier
Typical antipsychotics such as haloperidol exert their therapeutic effects via blockade of dopamine (DA) D 2 receptors, leading to extrapyramidal symptoms (EPS) in humans and …
Number of citations: 16 www.sciencedirect.com
AL Auclair, A Galinier, J Besnard… - …, 2007 - Springer
Introduction Prepulse inhibition (PPI) of the startle reflex has been extensively studied because it is disrupted in several psychiatric diseases, most notably schizophrenia. In rats, and to …
Number of citations: 28 link.springer.com
N Ye, Z Song, A Zhang - Current Medicinal Chemistry, 2014 - ingentaconnect.com
Psychiatric disorders like schizophrenia and neurodegenerative diseases like Parkinson’s disease are associated with poly-factorial pathogenic mechanisms, with several …
Number of citations: 37 www.ingentaconnect.com
L Bardin, A Auclair, MS Kleven… - Behavioural …, 2007 - journals.lww.com
Combining antagonist/partial agonist activity at dopamine D 2 and agonist activity at serotonin 5-HT 1A receptors is one of the approaches that has recently been chosen to develop …
Number of citations: 73 journals.lww.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.